2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a 3,5-difluorophenylmethyl group attached to a 1,3,2-dioxaborolane core. Its molecular formula is C₁₄H₁₇BF₂O₂, with a molecular weight of 284.10 g/mol (calculated). The fluorine substituents on the benzyl group confer electron-withdrawing effects, enhancing the electrophilicity of the boron center, which is critical in Suzuki-Miyaura cross-coupling reactions . It is widely used in pharmaceutical synthesis for constructing fluorinated aromatic systems, leveraging fluorine's ability to improve metabolic stability and target binding .
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-10(15)7-11(16)6-9/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJSPTFUIMJKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392150-21-8 | |
| Record name | 2-[(3,5-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Catalyst: Palladium(0) complexes like Pd(PPh₃)₄
Base: Potassium carbonate (K₂CO₃)
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Hydrolysis: Aqueous acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Biaryl Compounds: From Suzuki-Miyaura reactions.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the most notable applications of 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound acts as a boronate ester that can couple with various organic electrophiles, such as aryl and vinyl halides, in the presence of a palladium catalyst. The incorporation of the 3,5-difluorophenyl group enhances the reactivity and selectivity of the reaction .
Table 1: Comparison of Related Dioxaborolane Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H15BF2O2 | Lacks difluoro substitution; used in similar coupling reactions |
| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H17BrF2O2 | Contains bromine; utilized in various organic syntheses |
| 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H15BF2O2 | Incorporates furan; exhibits distinct electronic properties |
Medicinal Chemistry
Biological Activity
Research indicates that dioxaborolane compounds exhibit significant biological activity. Specifically, this compound has been investigated for its potential as an inhibitor in enzymatic reactions. Its ability to interact with various substrates makes it a candidate for further studies in drug development.
Mechanism of Action
The compound's mechanism involves its reactivity with enzymes and proteins to facilitate carbon-carbon bond formation. Such interactions are crucial for the transmetalation step in Suzuki-Miyaura coupling processes. Additionally, studies suggest that this compound may influence cellular signaling pathways and gene expression .
Environmental Impact and Stability
Hydrolysis and Environmental Factors
The stability of this compound can be influenced by environmental factors such as pH levels. Hydrolysis rates of the boronic ester group are affected by these conditions; thus understanding these interactions is important for both synthetic applications and environmental safety assessments .
Mechanism of Action
The mechanism by which 2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophilic partner (e.g., aryl halide). This process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₂H₁₅BF₂O₂ (MW: 240.06 g/mol).
- However, direct aryl-boron bonding may reduce stability under acidic conditions compared to benzyl-substituted analogs .
2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : 3,5-Dimethylbenzyl group.
- Synthesis : Prepared in 94% yield via cobalt-catalyzed borylation, highlighting the efficiency of electron-donating methyl groups in facilitating synthesis .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : 3,5-Dichlorophenyl group.
- Molecular Weight : 272.96 g/mol.
- Impact of Chlorine : Chlorine's larger atomic radius and weaker electron-withdrawing effect compared to fluorine result in lower electrophilicity at boron, reducing cross-coupling efficiency but improving hydrolytic stability .
Electronic and Steric Modifications
2-(3,5-Difluoro-4'-methyl-biphenyl-4-yl)-1,3,2-dioxaborolane
- Structure : Biphenyl system with 3,5-difluoro and 4'-methyl substituents.
- Applications : Extended conjugation enhances π-π stacking in materials science. The methyl group introduces steric hindrance, which may slow reaction kinetics but improve regioselectivity in couplings .
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Functional Group Variations
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-1,3,2-dioxaborolane
- Structure : Bulky cyclopropylmethoxy groups.
- Synthesis : Requires nucleophilic substitution with (bromomethyl)cyclopropane, yielding 92% after 12 hours .
- Impact : Steric bulk reduces reactivity in cross-coupling but may enhance selectivity in crowded environments.
2-(3,5-Diisopropylphenyl)-1,3,2-dioxaborolane
- Structure : Highly branched isopropyl groups.
- Properties : Extreme steric hindrance limits applications in large-molecule synthesis but improves stability for long-term storage .
Biological Activity
2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1392150-21-8) is a boron-containing compound known for its diverse biological activities. This article discusses its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
The structure of this compound features a dioxaborolane ring that plays a crucial role in its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as a boron reagent in various biochemical reactions. It is particularly noted for its involvement in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
Cellular Effects
Research indicates that this compound can influence several cellular pathways:
- Notch Signaling Pathway : It modulates the Notch signaling pathway which is critical for cell differentiation and proliferation .
- Gene Expression : The compound has been shown to affect gene expression profiles in various cell types, potentially leading to altered cellular responses .
Biological Activity Data
A summary of relevant studies and findings on the biological activity of this compound is presented in the table below:
Case Studies
-
Anti-Cancer Activity :
A study demonstrated that this compound exhibited significant anti-tumor properties against various cancer cell lines including breast and lung cancers. The mechanism involved modulation of apoptosis-related pathways and inhibition of tumor growth . -
Enzymatic Reactions :
In biochemical assays, this compound was shown to enhance the efficiency of palladium-catalyzed cross-coupling reactions significantly. This property makes it a valuable tool in synthetic organic chemistry for constructing complex molecules with precision .
Q & A
Q. Advanced
- GC-MS or LC-MS : Identify volatile byproducts or decomposition species.
- Kinetic profiling : Monitor reaction progress under varying temperatures/catalyst loadings. For example, UiO-Co-catalyzed reactions show near-complete conversion in 12 hours at 80°C .
- Computational DFT studies : Model transition states to explain steric/electronic barriers .
How is this compound applied in medicinal chemistry research?
Advanced
It serves as a boronate ester precursor for bioactive molecules. For instance, derivatives have been coupled with bromomethyl aromatics to generate mitochondrial-targeted antitumor agents (e.g., Mito-HNK-B, 37% yield under reflux with K₂CO₃) . Validate bioactivity via in vitro assays (e.g., inhibition of prostate cancer cell glycolysis) .
What strategies improve the stability of this compound during storage?
Q. Advanced
- Inert atmosphere : Store under argon at –20°C to prevent hydrolysis .
- Desiccants : Use molecular sieves in storage vials.
- Lyophilization : For long-term stability, lyophilize from anhydrous THF .
How can researchers troubleshoot low yields in large-scale syntheses?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
